molecular formula C10H16O3 B1679624 Propargyl-PEG1-t-butyl ester CAS No. 488150-84-1

Propargyl-PEG1-t-butyl ester

Cat. No. B1679624
M. Wt: 184.23 g/mol
InChI Key: VDHVLESCKRSEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG1-t-butyl ester is C10H16O3 . It has a molecular weight of 184.23 g/mol .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG1-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG1-t-butyl ester is 184.23 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Chemical Synthesis

    • Propargyl-PEG1-t-butyl ester is a derivative of polyethylene glycol (PEG) with a propargyl group (C≡C-CH2-) and a t-butyl ester (-COO-t-butyl) functional group attached to the PEG backbone .
    • The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Biochemical Research

    • Propargyl-PEG1-t-butyl ester is commonly used for the modification of biomolecules such as proteins, peptides, and nucleic acids .
    • The alkyne functionality enables site-specific labeling or attachment of biomolecules for diagnostic .
  • Click Chemistry

    • Propargyl-PEG1-t-butyl ester has a propargyl group and a t-butyl protected carboxyl group .
    • The propargyl group can participate in copper catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
    • The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Drug Delivery

    • Propargyl-PEG1-t-butyl ester is often used in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media , which can improve the bioavailability of drugs.
    • The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This can be used to attach drug molecules to the PEG backbone, allowing for targeted delivery of the drug.
  • Proteomics Research

    • Propargyl-PEG1-t-butyl ester can be used in proteomics research . The propargyl group can participate in copper catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
    • This can be used to label proteins with specific tags for detection and analysis .
  • Bioconjugation

    • Propargyl-PEG1-t-butyl ester can be used for bioconjugation . The propargyl group can participate in copper catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
    • This can be used to attach various biomolecules to the PEG backbone, allowing for the creation of complex bioconjugates .
  • Synthetic Intermediates and Building Blocks

    • Propargyl-PEG1-t-butyl ester can be used as a synthetic intermediate or building block in chemical synthesis .
    • The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Amino Acid Research

    • Propargyl esters, such as Propargyl-PEG1-t-butyl ester, are stable to the conditions used for the deprotection of Fmoc and t-butyl-based protecting groups .
    • This makes them useful in the field of amino acid research, particularly in the synthesis of peptides .
  • Nanoparticle Surface Modification

    • Propargyl-PEG1-t-butyl ester can be used for the surface modification of nanoparticles .
    • The hydrophilic PEG spacer increases solubility in aqueous media , which can improve the dispersion and stability of nanoparticles in biological systems.
  • Biosensor Development

    • Propargyl-PEG1-t-butyl ester can be used in the development of biosensors .
    • The propargyl group can participate in copper catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
    • This can be used to attach various biomolecules to the sensor surface, allowing for the detection of specific biological targets .

properties

IUPAC Name

tert-butyl 3-prop-2-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHVLESCKRSEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG1-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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